

Application Note: Quantification of 2-Diethylaminoethyl Hexanoate using a UPLC-MS/MS Method

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Compound of Interest

Compound Name: *2-Diethylaminoethyl hexanoate*

Cat. No.: *B087846*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Diethylaminoethyl hexanoate (DA-6) is a plant growth regulator.^{[1][2]} Its quantification in various matrices is crucial for regulatory compliance and research purposes. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of **2-Diethylaminoethyl hexanoate**. The method is suitable for high-throughput analysis and provides accurate and precise quantification.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, UPLC separation, and MS/MS detection of **2-Diethylaminoethyl hexanoate**.

Sample Preparation

The sample preparation procedure is designed to extract **2-Diethylaminoethyl hexanoate** from the sample matrix and remove potential interferences.

- For Soil and Plant Matrices (e.g., Cotton):

- Homogenize the sample to ensure uniformity.
- Weigh 5g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of an extraction solution (e.g., water-0.6% formic acid containing 0.2% NH4Cl for cotton seeds).[3][4]
- Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant.
- Further cleanup can be performed using Solid Phase Extraction (SPE).
- Solid Phase Extraction (SPE) Cleanup:
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge with 5 mL of water to remove polar impurities.
 - Elute the analyte with 5 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the mobile phase.[3]

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a tandem mass spectrometer.

- UPLC Conditions:
 - Column: A reverse-phase C18 column is recommended for separation.
 - Mobile Phase A: 0.1% Formic acid in water.[5]

- Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.
- Gradient Elution: A gradient elution is employed to ensure optimal separation.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for **2-Diethylaminoethyl hexanoate** should be monitored for quantification and confirmation.
 - Source Temperature: 150°C.
 - Desolvation Temperature: 450°C.
 - Collision Gas: Argon.

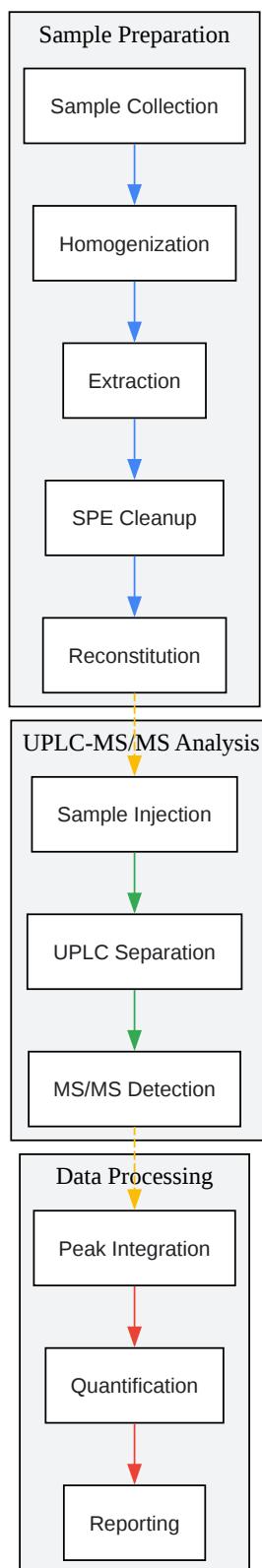
Quantitative Data Summary

The following table summarizes the quantitative performance of this UPLC-MS/MS method for the analysis of **2-Diethylaminoethyl hexanoate**.

Parameter	Result
Linearity (r^2)	> 0.997[3][4]
Limit of Detection (LOD)	< 0.005 mg/kg[3][4]
Limit of Quantification (LOQ)	< 0.015 mg/kg[3][4]
Average Recovery	76.3% - 100.0%[3][4]
Relative Standard Deviation (RSD)	4.7% - 11.8%[3][4]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of **2-Diethylaminoethyl hexanoate**.

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Caption: Workflow for **2-Diethylaminoethyl hexanoate** quantification.

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